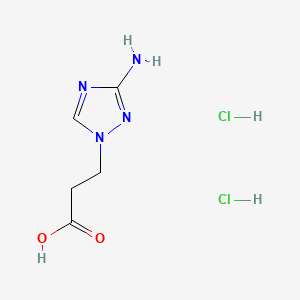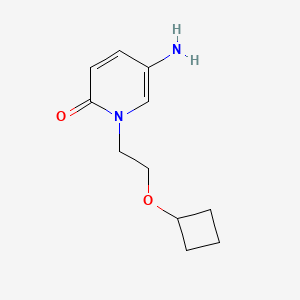
4-(Aminomethyl)-3-ethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3-ethylhexan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and an ethyl group attached to a hexanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation reactors. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be further reduced to form primary or secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Aminomethyl)-3-ethylhexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-(Aminomethyl)-3-ethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-Aminocoumarin derivatives: Used in organic synthesis and medicinal chemistry.
Aminocaproic acid: Another antifibrinolytic agent with similar applications.
Uniqueness
4-(Aminomethyl)-3-ethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with an ethyl-substituted hexanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
4-(aminomethyl)-3-ethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-8(7-10)9(11,5-2)6-3/h8,11H,4-7,10H2,1-3H3 |
InChIキー |
LVTGHJSCWYESKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(CC)(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
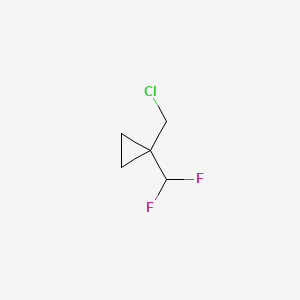
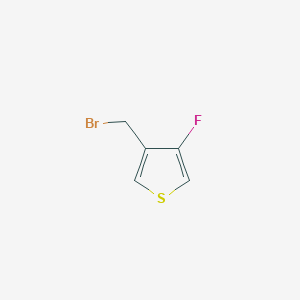
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
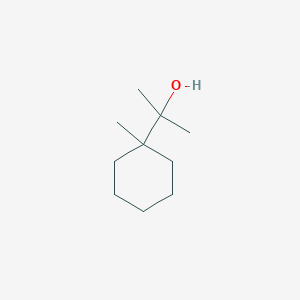
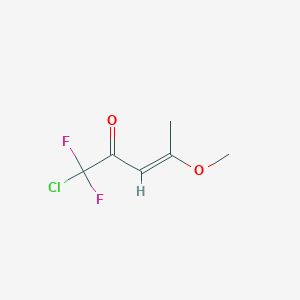
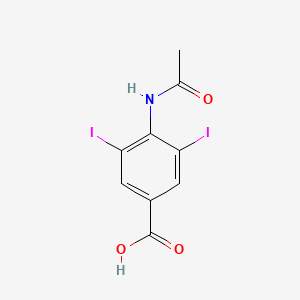
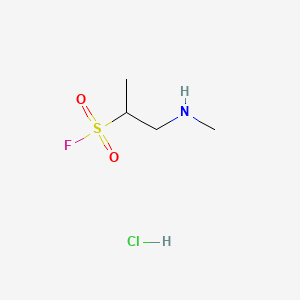
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
